Orthogonal Selectivity of CycLuc7-Triple-Mutant Luciferase Pair vs. Wild-Type D-Luciferin
The core differentiation of CycLuc7 is its participation in an orthogonal luciferase-luciferin system. The engineered triple-mutant firefly luciferase (R218K, L286M, S347A) exhibits a profound selectivity shift, making it essentially inactive with the natural substrate D-luciferin while retaining high activity with CycLuc7. This is quantified by the enzyme's activity being reduced by a factor of approximately 10,000-fold for D-luciferin [1]. CycLuc7 was identified as the optimal substrate for this specific triple-mutant in vitro [1]. In contrast, the wild-type enzyme shows negligible activity with CycLuc7, creating a pair that eliminates background from endogenous luciferase activity .
| Evidence Dimension | Luciferase Activity (Fold-Selectivity) |
|---|---|
| Target Compound Data | High activity retained (described as 'optimal substrate') |
| Comparator Or Baseline | D-Luciferin with the same triple-mutant luciferase: Activity reduced by ~10,000-fold |
| Quantified Difference | Approximately 10,000-fold selectivity for CycLuc7 over D-luciferin by the mutant enzyme |
| Conditions | In vitro assay using purified triple-mutant (R218K, L286M, S347A) firefly luciferase |
Why This Matters
This orthogonal selectivity is critical for multiplexed imaging and assays requiring zero background signal from endogenous wild-type luciferase, a capability not possible with D-luciferin.
- [1] Shaffer, C. Synthetic Bioluminescence: An Overview. News-Medical.net, 2019. View Source
